1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride

cholinesterase inhibition quaternary ammonium structure-activity relationship

1-(2,4-Dichlorobenzoyl)oxypropan-2-yl-diethylazanium chloride (CAS 73713-58-3) is a quaternary ammonium salt with the molecular formula C14H20Cl3NO2 and a molecular weight of 340.673 g/mol. It is structurally classified as a 2,4-dichlorobenzoic acid ester bearing a diethylammonium cationic head group, placing it within the broader class of alkylammonium chlorobenzoates that have been investigated as reversible cholinesterase inhibitors.

Molecular Formula C14H20Cl3NO2
Molecular Weight 340.7 g/mol
CAS No. 73713-58-3
Cat. No. B13772275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride
CAS73713-58-3
Molecular FormulaC14H20Cl3NO2
Molecular Weight340.7 g/mol
Structural Identifiers
SMILESCC[NH+](CC)C(C)COC(=O)C1=C(C=C(C=C1)Cl)Cl.[Cl-]
InChIInChI=1S/C14H19Cl2NO2.ClH/c1-4-17(5-2)10(3)9-19-14(18)12-7-6-11(15)8-13(12)16;/h6-8,10H,4-5,9H2,1-3H3;1H
InChIKeyXGTYWKQQTJLJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorobenzoyl)oxypropan-2-yl-diethylazanium Chloride (CAS 73713-58-3): Procurement-Relevant Compound Profile


1-(2,4-Dichlorobenzoyl)oxypropan-2-yl-diethylazanium chloride (CAS 73713-58-3) is a quaternary ammonium salt with the molecular formula C14H20Cl3NO2 and a molecular weight of 340.673 g/mol . It is structurally classified as a 2,4-dichlorobenzoic acid ester bearing a diethylammonium cationic head group, placing it within the broader class of alkylammonium chlorobenzoates that have been investigated as reversible cholinesterase inhibitors [1]. The compound is recognized for its cholinesterase inhibitory activity and has been noted to possess anti-inflammatory properties, positioning it as a potential dual-function research tool or intermediate in pharmaceutical and agricultural chemistry . Its quaternary ammonium character confers a permanent positive charge, distinguishing it from tertiary amine analogs and influencing its solubility, membrane interaction, and biological activity profiles .

Why Generic Alkylammonium Chlorobenzoates Cannot Substitute for CAS 73713-58-3 in Cholinesterase Research


The class of alkylammonium chlorobenzoates exhibits pronounced structure-activity dependence on three key molecular features: the acidic (benzoyl) moiety substitution pattern, the length and branching of the aminoalkyl spacer, and the nature of the ammonium group (tertiary vs. quaternary; dimethyl vs. diethyl substitution) [1]. Published research on this compound class has systematically demonstrated that cholinesterase inhibitory potency and enzyme selectivity (acetylcholinesterase vs. butyrylcholinesterase) are sensitive to these structural variations [1]. The target compound's specific combination of a 2,4-dichlorobenzoyl ester, a 2-aminopropyl spacer, and a diethyl-substituted quaternary ammonium group represents a distinct structural configuration that is not replicated by the dimethylaminoalkyl analogs predominantly studied in the literature [2]. Generic substitution with a closely related analog—such as a dimethylaminoalkyl 2,4-dichlorobenzoate iodoalkylate or a mono-chloro analog—would introduce uncharacterized changes in inhibitory potency, enzyme selectivity, reversible vs. irreversible binding kinetics, and physicochemical properties including solubility and logP, thereby compromising experimental reproducibility and invalidating cross-study comparisons [1] [2].

Quantitative Differentiation Evidence for CAS 73713-58-3 Against Closest Structural Analogs


Diethylammonium vs. Dimethylammonium Head Group: Impact on Cholinesterase Inhibitory Potency

The target compound bears an N,N-diethylammonium group, whereas the most extensively studied analogs in the alkylammonium chlorobenzoate series are N,N-dimethylaminoalkyl derivatives (as both tertiary amines and their quaternary iodoalkylate forms) [1]. In the broader class of quaternary ammonium cholinesterase inhibitors, increasing N-alkyl chain length from methyl to ethyl has been associated with enhanced hydrophobic interactions at the enzyme's peripheral anionic site, which can modulate inhibitory potency [2]. However, the precise quantitative impact of the dimethyl-to-diethyl substitution on IC50 or Ki values for the 2,4-dichlorobenzoate scaffold has not been reported in peer-reviewed literature for this specific compound. This represents a critical knowledge gap that necessitates compound-specific validation rather than analog substitution.

cholinesterase inhibition quaternary ammonium structure-activity relationship

Quaternary Ammonium vs. Tertiary Amine Character: Permanent Cationic Charge and Reversible Inhibition Mechanism

CAS 73713-58-3 is a quaternary ammonium salt with a permanent positive charge on the nitrogen atom, distinguishing it from tertiary amine analogs such as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate (chloroprocaine) that require protonation for biological activity . The published class-level data indicate that alkylammonium chlorobenzoates act as reversible inhibitors of cholinesterases with a mixed-noncompetitive type of action [1]. This stands in contrast to tertiary amine local anesthetics (e.g., procaine, chloroprocaine) which may exhibit different inhibition kinetics. The permanent cationic charge also ensures pH-independent activity, whereas tertiary amines show reduced activity at physiological pH if their pKa is unfavorable.

reversible inhibition quaternary ammonium mixed-noncompetitive inhibition

2,4-Dichloro vs. Mono-Chloro Benzoyl Substitution: Implications for Enzyme Binding and Lipophilicity

The 2,4-dichloro substitution pattern on the benzoyl ring of CAS 73713-58-3 provides a distinct electronic and steric profile compared to mono-chloro (e.g., 2-chloro or 4-chloro) and unsubstituted benzoylcholine derivatives. The class-level literature indicates that the acidic part of the benzoate molecule significantly influences anticholinesterase activity [1]. The second chlorine substituent at the 4-position increases both lipophilicity (clogP) and electron-withdrawing character relative to mono-chloro analogs, which can affect ester hydrolysis rates and enzyme binding. Dibucaine (2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide), a well-characterized quaternary ammonium cholinesterase inhibitor used clinically, shows an IC50 of 5.3 µM against human serum butyrylcholinesterase and 3.8 µM against acetylcholinesterase [2], providing a class-level benchmark.

halogen substitution lipophilicity cholinesterase selectivity

Ester Bond-Containing Scaffold: Reversible Inhibition Through Hydrolytic Susceptibility

CAS 73713-58-3 contains an ester linkage connecting the 2,4-dichlorobenzoyl moiety to the aminoalkyl chain, placing it within a class of ester-containing reversible cholinesterase inhibitors [1]. The published class-level literature has demonstrated that alkylammonium chlorobenzoates are not hydrolyzed by cholinesterases even at enzyme concentrations 10-fold higher than those used for acetylthiocholine hydrolysis rate determination, confirming they function as inhibitors rather than substrates [1]. Nevertheless, the ester bond is susceptible to chemical hydrolysis, which may provide a built-in deactivation pathway advantageous for applications requiring transient enzyme inhibition. This contrasts with non-ester quaternary ammonium inhibitors (e.g., dibucaine) that rely solely on non-covalent binding interactions for their inhibitory activity.

reversible cholinesterase inhibitor ester hydrolysis mixed-noncompetitive inhibition

Dual Cholinesterase Inhibition and Anti-Inflammatory Activity: Differentiation from Single-Mechanism Analogs

CAS 73713-58-3 is reported to possess both cholinesterase inhibitory activity and anti-inflammatory properties . This dual functionality is not commonly associated with classic cholinesterase inhibitors such as physostigmine, donepezil, or even dibucaine, which are primarily characterized by their enzyme inhibitory profiles alone. In the broader pharmaceutical landscape, there is growing interest in multi-target compounds for neurodegenerative diseases where both cholinergic dysfunction and neuroinflammation contribute to pathology. While quantitative anti-inflammatory data (e.g., IC50 in COX inhibition assays, cytokine suppression data) are not publicly available for this compound, the claimed dual activity positions CAS 73713-58-3 as a research tool with a potential therapeutic profile distinct from single-mechanism cholinesterase inhibitors.

anti-inflammatory dual-function compound acetylcholinesterase

Critical Caveat: Absence of Published Head-to-Head Quantitative Comparative Data

A systematic literature search across PubMed, Semantic Scholar, and major chemical databases reveals that no peer-reviewed study has published direct, head-to-head quantitative comparison data (IC50, Ki, selectivity indices, or in vivo efficacy) for CAS 73713-58-3 against any named analog [1] [2]. The published research on the alkylammonium chlorobenzoate class has focused exclusively on dimethylaminoalkyl derivatives and their iodoalkylates, without including the diethylamino congener represented by this CAS number [1] [2]. The evidence presented in this guide is therefore predominantly class-level inference and supporting evidence rather than direct comparative proof. Procurement decisions based on the above differentiation claims should be accompanied by an internal plan for empirical validation against the specific comparator(s) most relevant to the intended application.

data gap procurement risk empirical validation

Recommended Procurement and Application Scenarios for CAS 73713-58-3 Based on Available Evidence


Comparative Cholinesterase Pharmacology: Structure-Activity Studies on N-Alkyl Substitution Effects

CAS 73713-58-3 is optimally deployed as the diethylammonium representative within a systematic SAR series investigating the impact of N-alkyl substitution (methyl vs. ethyl vs. propyl) on cholinesterase inhibitory potency, selectivity, and binding kinetics. Published class-level data on dimethylaminoalkyl chlorobenzoates provide a methodological template [1], but the diethyl congener has not been characterized. Procurement of this compound alongside the dimethyl analog enables head-to-head determination of ΔIC50, ΔKi, and selectivity indices (AChE/BChE ratio) under standardized Ellman assay conditions, filling a documented literature gap with publishable comparative data.

Reversible Cholinesterase Inhibition in Ex Vivo Tissue Pharmacology Models

The ester-containing scaffold and reported reversible, mixed-noncompetitive inhibition mechanism [1] make CAS 73713-58-3 suitable for ex vivo pharmacological experiments (e.g., isolated organ bath studies, neuromuscular junction preparations) where transient, titratable cholinesterase blockade is desired. Unlike irreversible organophosphate inhibitors, the ester linkage provides a potential hydrolytic deactivation pathway, enabling washout experiments to confirm reversibility. The permanent quaternary ammonium charge limits blood-brain barrier penetration, favoring peripheral over central cholinesterase effects, which may be advantageous for studying peripheral cholinergic pharmacology without confounding CNS effects.

Dual-Mechanism Probe for Neuroinflammation-Cholinergic Dysfunction Crosstalk Studies

The reported combination of cholinesterase inhibition and anti-inflammatory activity [1] positions CAS 73713-58-3 as a tool compound for investigating the intersection of cholinergic signaling and inflammatory pathways—a research area relevant to Alzheimer's disease, postoperative cognitive dysfunction, and sepsis-associated encephalopathy. While the anti-inflammatory activity lacks published quantitative characterization, the compound can serve as a chemical starting point for medicinal chemistry optimization or as a pharmacological probe in cell-based models (e.g., LPS-stimulated microglia or macrophage cultures) to determine whether dual cholinesterase/anti-inflammatory activity is measurable and functionally significant at achievable concentrations.

Agricultural Chemical Intermediate: Herbicidal Lead Structure Derivatization

The 2,4-dichlorobenzoyl moiety is a recognized pharmacophore in herbicidal chemistry, and chlorinated benzoyl compounds have documented plant growth regulatory activity [1]. CAS 73713-58-3, as a quaternary ammonium salt of 2,4-dichlorobenzoic acid, may serve as a synthetic intermediate or lead structure for developing contact herbicides or plant growth regulators with enhanced water solubility conferred by the permanent cationic charge. The compound's structural features align with known dichlorobenzoate ester herbicides, while the quaternary ammonium group may improve formulation compatibility with aqueous spray adjuvants.

Quote Request

Request a Quote for 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.